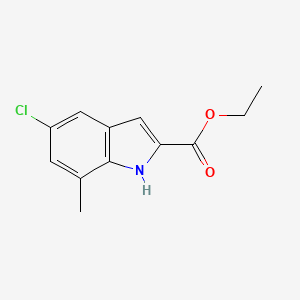![molecular formula C19H22N6O2S B2837918 3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide CAS No. 1240313-97-6](/img/structure/B2837918.png)
3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have been dedicated to synthesizing new heterocyclic compounds containing a sulfonamido moiety, showing promise as antibacterial agents. For instance, the synthesis of pyran, pyridine, and pyridazine derivatives from a precursor aimed to explore their antibacterial activities, with several compounds demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activities
Further investigations into the antimicrobial activities of sulfonamide derivatives have revealed their efficacy against various pathogens. Compounds based on 3-methyl 1-phenyl-5-amino pyrazole, upon undergoing a series of reactions, exhibited potent antimicrobial activities, underscoring the therapeutic potential of these compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Sulfonamide Hybrids and Their Biological Activity
The creation of sulfonamide hybrids, which combine sulfonamide with other active pharmaceutical ingredients, has led to the development of compounds with varied pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The diverse nature of the R and R' moiety in these hybrids allows for a broad spectrum of biological activities, making them significant for pharmaceutical development (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Development of Heterocyclic Sulfonamides
The efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides has been demonstrated, showcasing the versatility of sulfur-functionalized aminoacrolein derivatives. This development is crucial for medicinal chemistry, providing rapid access to heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, with potential for therapeutic applications (Tucker, Chenard, & Young, 2015).
Enzyme Inhibitors for Cancer and Neurological Disorders
The synthesis of pyrazoline benzensulfonamides has shown significant enzyme inhibition against human carbonic anhydrases and acetylcholinesterase, with low cytotoxicity. This points towards their potential use in treating conditions related to enzyme dysfunction, such as certain cancers and neurological disorders, with compounds showing promise due to their selective inhibition and lower toxicity (Ozmen Ozgun et al., 2019).
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S/c1-13-19(14(2)21-20-13)28(26,27)24-16-7-5-15(6-8-16)17-9-10-18(23-22-17)25-11-3-4-12-25/h5-10,13-14,19-21,24H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGHKYHCMQRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
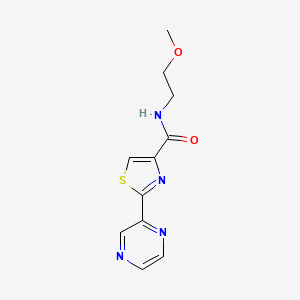
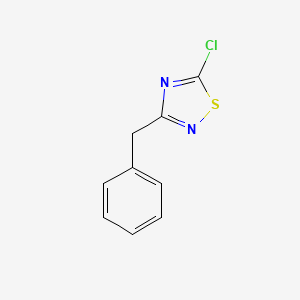
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)

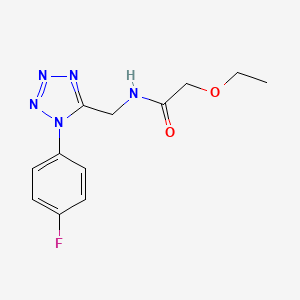
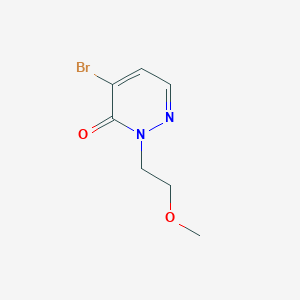
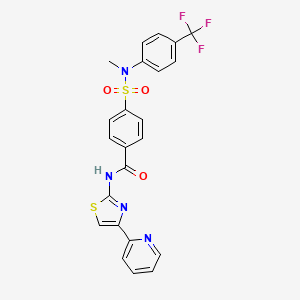
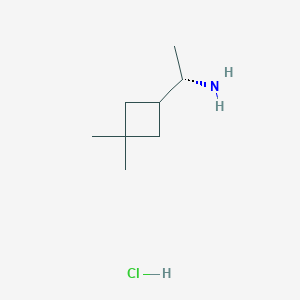

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)
